molecular formula C11H20N2O2 B6601502 tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate CAS No. 1221278-55-2

tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate

Cat. No.: B6601502
CAS No.: 1221278-55-2
M. Wt: 212.29 g/mol
InChI Key: BJDJRCBJBLTNTQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a bicyclo[3.1.0]hexane ring system. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate typically involves the reaction of a bicyclo[3.1.0]hexane derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and a suitable amine under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate is used as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate involves its interaction with molecular targets through its carbamate and bicyclic structures. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development .

Comparison with Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-aminobicyclo[3.1.0]hexan-6-yl)carbamate

Comparison: tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. For example, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different ring system, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

tert-butyl N-(3-amino-6-bicyclo[3.1.0]hexanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-6(12)5-8(7)9/h6-9H,4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDJRCBJBLTNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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